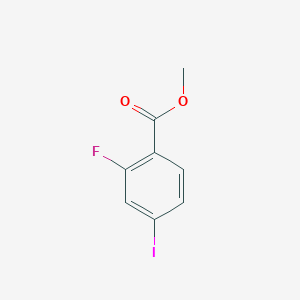

Methyl 2-Fluoro-4-iodobenzoate

Description

Significance of Halogenated Benzoates in Advanced Organic Synthesis

Halogenated benzoates, a subclass of halogenated aromatic esters, are of paramount importance in advanced organic synthesis. The halogen substituent, often chlorine, bromine, or iodine, serves as a reactive handle, particularly for transition-metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Aryl iodides and bromides are especially useful as intermediates for these transformations. mt.comrsc.org

The presence of a halogen on the benzoate (B1203000) ring provides a site for regioselective functionalization, which might be difficult to achieve through direct aromatic substitution methods. acs.org Furthermore, halogenated benzoate derivatives have been shown to possess enhanced biological activities. For instance, modifying a natural product like altholactone (B132534) with a halogenated benzoate group can lead to improved anti-fungal properties. researchgate.net This highlights their role not just as synthetic intermediates but as crucial components of biologically active molecules. researchgate.netcymitquimica.com

Role of Fluorine and Iodine Substituents in Aromatic Systems for Chemical Reactivity and Biological Activity

The identity of the halogen substituent dramatically influences the properties and reactivity of the aromatic system. Fluorine and iodine, in particular, impart distinct and often complementary characteristics.

In contrast, iodine is the least electronegative of the common halogens, and the carbon-iodine bond is relatively weak. algoreducation.com This makes iodine an excellent leaving group in nucleophilic aromatic substitution and, more importantly, in a vast range of cross-coupling reactions. mt.com While direct iodination of unactivated aromatic rings is challenging and requires an oxidizing agent to generate a more potent electrophilic iodine species, the resulting aryl iodides are highly valued for their reactivity. libretexts.orgjove.com In a medicinal chemistry context, the large size and lipophilicity of iodine can enhance a molecule's binding to target proteins and improve its pharmacokinetic profile. cymitquimica.com

Overview of Methyl 2-Fluoro-4-iodobenzoate within the Context of Halo-functionalized Benzoates

This compound is a difunctionalized aromatic ester that combines the unique attributes of both fluorine and iodine substituents. This strategic placement of a fluorine atom ortho to the ester and an iodine atom para to it creates a highly versatile and valuable building block for organic synthesis.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 204257-72-7 chemicalbook.comsynquestlabs.com |

| Molecular Formula | C₈H₆FIO₂ synquestlabs.com |

| Molecular Weight | 280.037 g/mol synquestlabs.com |

| Appearance | Data not available in search results |

| Melting Point | Data not available in search results |

| Boiling Point | Data not available in search results |

The structure of this compound is primed for selective, sequential reactions. The iodine at the 4-position is the primary site for cross-coupling reactions, allowing for the introduction of various aryl, alkyl, or amino groups. The fluorine atom at the 2-position, along with the methyl ester, electronically influences the reactivity of the ring and can play a role in modulating the biological activity of the final product. For example, this compound has been utilized as a key reactant in palladium-catalyzed coupling reactions with anilines to synthesize complex diarylamine structures, which are scaffolds for potential therapeutic agents. mdpi.com

Scope and Objectives of Research on this compound

Research involving this compound is primarily driven by its utility as a versatile synthetic intermediate for creating novel and complex molecules with potential applications in medicinal chemistry and materials science.

The main objectives of this research include:

Synthesis of Biologically Active Molecules: A significant focus is on using this compound as a starting material for the synthesis of potential drug candidates. For instance, it has been employed in the synthesis of analogs of Bexarotene, targeting the Retinoid-X-Receptor (RXR), which is a known target for cancer therapy. mdpi.com The goal is to create new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.

Exploration of Reaction Methodologies: The compound serves as a model substrate for developing and optimizing new synthetic methods, particularly in the realm of transition-metal-catalyzed cross-coupling. Researchers investigate its reactivity with a diverse range of coupling partners, such as boronic acids, amines, and alkynes, to expand the toolkit of synthetic chemists. mdpi.com

Creation of Molecular Libraries: By leveraging the reactive iodine handle, chemists can readily generate libraries of related compounds from this compound. This approach is fundamental in drug discovery for systematically exploring structure-activity relationships (SAR) to identify lead compounds.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-fluoro-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHHLHKOJRWALP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626567 | |

| Record name | Methyl 2-fluoro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204257-72-7 | |

| Record name | Methyl 2-fluoro-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-fluoro-4-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Fluoro 4 Iodobenzoate

Regioselective Iodination Methods for Fluorinated Benzoates

The direct iodination of a fluorinated benzoic acid or its ester is a viable route. The challenge lies in achieving the desired regioselectivity, placing the iodine atom at the C4 position. The directing effects of the existing fluorine and ester groups play a crucial role.

Various iodinating reagents and conditions have been developed for aromatic compounds. For instance, the iodination of 2,3,4-trifluorobenzoic acid using an iodinating agent in the presence of an oxidizing agent has been shown to be highly regioselective for the 5-position. google.com Similarly, direct iodination of difluorobenzoic acid derivatives using iodine and sodium percarbonate under acidic conditions has been reported to be efficient. The iodination of chlorinated aromatic compounds has been achieved with high regioselectivity using silver salts like AgSbF₆ with I₂. uky.edu These methods could potentially be adapted for the regioselective iodination of methyl 2-fluorobenzoate.

| Substrate | Reagent | Result | Reference |

| 3,5-Dichlorophenol | AgSbF₆/I₂ | Ortho iodination | uky.edu |

| 3,5-Dichloroaniline | AgSbF₆/I₂ | Para iodination | uky.edu |

| 2,3,4-Trifluorobenzoic Acid | Iodinating agent/Oxidizing agent | 5-Iodo product | google.com |

This table illustrates the regioselectivity of different iodination methods on various substituted aromatic compounds, which could inform the synthesis of the target molecule.

Direct Esterification of 2-Fluoro-4-iodobenzoic Acid

Fluorination of Iodinated Benzoate (B1203000) Intermediates

Introducing the fluorine atom onto an iodinated benzoate precursor is another synthetic avenue. This often involves nucleophilic aromatic substitution (SNAᵣ) or other fluorination techniques. For example, the synthesis of 2-fluoroalkyl iodides has been achieved through the iodine-mediated fluorination of alkenes using an HF reagent. organic-chemistry.org While this specific method applies to alkenes, it highlights the ongoing development of novel fluorination reactions.

A more relevant approach would be the fluorination of a suitable precursor like methyl 4-iodobenzoate (B1621894). However, direct fluorination of such an electron-rich aromatic ring can be challenging and may require specific methodologies like the Balz-Schiemann reaction on a corresponding amine or more modern nucleophilic fluorination methods.

Multi Step Synthesis from Accessible Starting Materials

Pathways Involving Diazotization and Halogen Exchange

A prominent synthetic route to aryl iodides, including this compound, involves the diazotization of a primary aromatic amine, followed by a substitution reaction. This classic transformation, often a variant of the Sandmeyer reaction, allows for the regioselective introduction of an iodine atom. wikipedia.orgresearchgate.net

The process typically begins with an appropriately substituted aminobenzoic acid derivative. For instance, a starting material like methyl 2-amino-4-fluorobenzoate (B8507550) can be used. The first step is the formation of a diazonium salt by treating the aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction is highly temperature-dependent and is generally carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. numberanalytics.comgoogle.com

Once the diazonium salt is formed, it is subsequently treated with an iodide source, such as potassium iodide or sodium iodide, to replace the diazonium group with iodine. researchgate.netyoutube.com This displacement reaction often proceeds smoothly to yield the desired iodoaromatic compound. tpu.ru Copper salts can be used as catalysts in these types of reactions, which are broadly known as Sandmeyer reactions. wikipedia.orglscollege.ac.in However, the direct iodination of diazonium salts with iodide ions does not always require a metal catalyst. wikipedia.orglscollege.ac.in

A patent describes a similar process for a related compound, methyl 4-bromo-5-fluoro-2-iodobenzoate, which is synthesized from methyl 2-amino-4-bromo-5-fluorobenzoate by reacting it with sodium nitrite and an iodide source in an acidic medium. google.com This underscores the utility of diazotization-iodination sequences for preparing complex halogenated benzoates.

Halogen exchange reactions, such as the Finkelstein reaction, represent another strategic approach. This type of reaction involves the conversion of an aryl chloride or bromide to an aryl iodide. manac-inc.co.jp While typically used for alkyl halides, it can be applied to aryl halides, especially when an electron-withdrawing group is present at the ortho or para position. manac-inc.co.jp Metal complexes based on nickel or copper can catalyze these aromatic halogen exchange reactions. nih.gov

Sequential Functionalization of Aromatic Rings

Building the target molecule through the stepwise introduction of functional groups onto a simpler aromatic precursor is a fundamental strategy in organic synthesis. This approach allows for precise control over the substitution pattern.

One logical sequence could start with 2-amino-4-fluorobenzoic acid. The synthesis can be optimized by carefully controlling the regioselectivity of the iodination step. Using iodine monochloride (ICl) in acetic acid at controlled temperatures can introduce the iodine atom at the desired position. Following successful iodination, the carboxylic acid can be converted to the methyl ester via Fischer esterification, typically by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. chemicalbook.com

Alternatively, a synthesis could begin with a different starting material, such as 2-fluorobenzoic acid, followed by regioselective iodination at the C4 position and subsequent esterification. The choice of starting material and the order of functional group introduction are key considerations in designing an efficient synthesis. Research into related compounds, such as 4,5-difluoro-2-iodobenzoic acid, shows that direct iodination of difluorobenzoic acid precursors using an oxidizing agent like sodium percarbonate with elemental iodine can be effective.

Optimization of Reaction Conditions and Process Parameters

Catalysis in this compound Synthesis

Catalysis plays a crucial role in many of the synthetic steps leading to this compound.

Copper Catalysis : The Sandmeyer reaction, a key method for converting an amino group to an iodo group via a diazonium salt, is often catalyzed by copper(I) salts. wikipedia.orglscollege.ac.in Copper catalysts are also vital in other transformations. For example, copper-catalyzed cross-coupling reactions of iodobenzoates have been reported, demonstrating high efficiency. acs.org In such reactions, the choice of ligand, like 1,10-phenanthroline (B135089) (phen), can significantly impact the yield. acs.org

Palladium Catalysis : Palladium complexes are widely used for cross-coupling reactions. In one instance, this compound was used as a substrate in a Buchwald-Hartwig amination reaction, employing a tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) catalyst with a rac-BINAP ligand to form a C-N bond. mdpi.com This highlights the utility of palladium catalysis in reactions involving this substrate, which can also be applied to its synthesis.

The table below summarizes catalysts used in relevant synthetic transformations.

Table 1: Catalysts in the Synthesis and Reactions of Halogenated Benzoates| Reaction Type | Catalyst System | Substrate/Product Type | Finding | Reference |

|---|---|---|---|---|

| Diazotization/Iodination | Copper(I) salts (e.g., CuI) | Aryl Diazonium Salt → Aryl Iodide | Standard catalyst for Sandmeyer reactions. | wikipedia.org, lscollege.ac.in |

| Cross-Coupling | CuI / phenanthroline | Methyl 2-iodobenzoate | The diamine ligand plays an important role in the copper catalytic cycle. | acs.org |

| C-N Coupling | Pd₂(dba)₃ / rac-BINAP | This compound | Effective system for coupling anilines with the target compound. | mdpi.com |

| Halogen Exchange | Nickel or Copper complexes | Aryl Bromide → Aryl Iodide | Remarkable promoters for the aromatic Finkelstein reaction. | nih.gov |

Solvent Effects and Temperature Control in High-Yield Preparations

The reaction medium and temperature are critical parameters that must be finely tuned for optimal results.

Temperature Control: Diazotization reactions necessitate strict temperature control, typically at 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt intermediate. numberanalytics.comgoogle.com Subsequent steps, however, may require elevated temperatures. For example, a Sandmeyer-type iodination might proceed by warming the reaction mixture, sometimes to temperatures as high as 90 °C, to drive the reaction to completion. youtube.com In a copper-catalyzed cross-coupling study, increasing the temperature from 50 °C to 60 °C led to a significant increase in yield from 72% to 94%. acs.org

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In a copper-catalyzed cross-coupling of methyl 2-iodobenzoate, dioxane was found to be an effective solvent, while dimethylformamide (DMF) and dimethylacetamide (DMA) yielded only trace amounts of the product. acs.org For other transformations, polar aprotic solvents like N-methylpyrrolidone (NMP) or DMF are preferred, particularly for nucleophilic substitution reactions at elevated temperatures (60-120 °C). google.com The use of aqueous media, facilitated by agents like sulfonic acid-based resins, presents a more environmentally friendly option for diazotization-iodination sequences. tpu.ru

The following table details the impact of solvent and temperature on relevant reactions.

Table 2: Influence of Solvent and Temperature on Reaction Yields| Reaction | Solvent | Temperature | Yield | Observation | Reference |

|---|---|---|---|---|---|

| Diazotization | Aqueous HCl | 0-5 °C | - | Low temperature is critical to prevent diazonium salt decomposition. | numberanalytics.com, google.com |

| Cu-Catalyzed Cross-Coupling | Dioxane | 50 °C | 72% | Solvent choice is crucial for reaction efficiency. | acs.org |

| Cu-Catalyzed Cross-Coupling | Dioxane | 60 °C | 94% | A modest temperature increase significantly boosts yield. | acs.org |

| Cu-Catalyzed Cross-Coupling | DMF / DMA | 60 °C | Trace | Poor solvent choice leads to reaction failure. | acs.org |

| Cyanation Reaction | N-Methylpyrrolidone | 60-120 °C | 87% | High temperature in a polar aprotic solvent facilitates the reaction. | google.com |

Scale-Up Considerations and Industrial Synthesis Relevance

The transition from laboratory-scale synthesis to industrial production introduces challenges related to cost, safety, efficiency, and environmental impact. For this compound, the preferred industrial routes would involve cost-effective starting materials, high-yielding reactions, and processes that are simple to operate.

One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable for large-scale synthesis as they reduce operational complexity, solvent waste, and production time. tpu.ru The development of a one-pot diazotization-iodination of aromatic amines in water using a recyclable, non-corrosive sulfonic acid resin as the acid source is a significant step towards a greener and more industrially viable process. tpu.ru

The ability to perform synthetic transformations on a multi-gram or multi-kilogram scale with consistent and high yields is a key indicator of practical applicability. researchgate.net Reports of related syntheses being successfully conducted on a 50 mmol scale or a 2-gram scale with good yields demonstrate the potential for scaling up these laboratory procedures. acs.orgresearchgate.net The use of the Sandmeyer reaction in the synthesis of key intermediates for pharmaceuticals, such as the antipsychotic drug Fluanxol, confirms the industrial relevance of this class of reactions. lscollege.ac.in

Aromatic Electrophilic Substitution Reactions of this compound

Aromatic electrophilic substitution (EAS) is a fundamental reaction class in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The mechanism generally involves a two-step process: the initial attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate and regioselectivity of these reactions are significantly influenced by the substituents already present on the aromatic ring.

Regioselectivity Influences of Fluoro and Iodo Substituents

The directing effects of the fluoro and iodo substituents on this compound are crucial in determining the position of incoming electrophiles. Both fluorine and iodine are halogens and thus exhibit dual electronic effects: they are inductively electron-withdrawing (-I effect) and have lone pairs of electrons that can be donated to the aromatic ring through resonance (+M or +R effect).

Fluorine (at C2): As the most electronegative element, fluorine exerts a strong -I effect, deactivating the ring towards electrophilic attack. However, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. Due to the ester group at C1, the ortho position (C3) is sterically hindered. The other ortho position is C1, which is already substituted. The para position to the fluorine is C5.

Iodine (at C4): Iodine also has a -I effect, though weaker than fluorine's, and a +M effect. quora.com It directs incoming electrophiles to the ortho and para positions relative to itself. The ortho positions to the iodine are C3 and C5. The para position is C1, which is substituted.

Methyl Benzoate (B1203000) Group: The ester group is an electron-withdrawing group and a meta-director. It deactivates the entire ring.

Comparative Reactivity Studies with Related Halogenated Benzoates

The reactivity of this compound in EAS reactions can be compared with other halogenated benzoates to understand the influence of the specific halogen substituents.

Comparison with Methyl 2-chloro-4-iodobenzoate: Chlorine is less electronegative than fluorine, so its -I effect is weaker. This would suggest that methyl 2-chloro-4-iodobenzoate might be slightly more reactive than its fluoro counterpart, assuming all other factors are equal.

Comparison with Methyl 4-iodobenzoate (B1621894): Lacking the C2-fluoro substituent, methyl 4-iodobenzoate is more activated towards EAS than this compound. The fluorine's strong -I effect in the latter significantly deactivates the ring. wvu.edu

Comparison with Methyl 2-fluoro-4-bromobenzoate: The C-I bond is weaker than the C-Br bond. While this is more relevant for cross-coupling reactions, the electronic properties also differ. Bromine is more electronegative than iodine, leading to a stronger -I effect and thus, potentially lower reactivity for the bromo-analogue compared to the iodo-analogue, though both are deactivated compared to benzene (B151609).

The following table provides a qualitative comparison of reactivity in electrophilic aromatic substitution:

| Compound | Substituent Effects | Predicted Relative Reactivity |

| This compound | Strong -I (F), Moderate -I (I), Deactivating Ester | Low |

| Methyl 2-Chloro-4-iodobenzoate | Moderate -I (Cl), Moderate -I (I), Deactivating Ester | Low, potentially slightly higher than fluoro analog |

| Methyl 4-iodobenzoate | Moderate -I (I), Deactivating Ester | Higher than di-halogenated analogs |

| Methyl 2-fluoro-4-bromobenzoate | Strong -I (F), Moderate -I (Br), Deactivating Ester | Low, potentially lower than iodo analog |

Cross-Coupling Reactions Utilizing this compound

The presence of a C-I bond makes this compound an excellent substrate for various cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, making it more susceptible to oxidative addition in catalytic cycles. rsc.org

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium catalysts are widely used for forming carbon-carbon bonds. The general mechanism for these reactions involves an oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organometallic reagent (in Suzuki-Miyaura and Sonogashira reactions) or migratory insertion of an alkene (in the Heck reaction), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govnih.gov

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide. This compound can be coupled with various boronic acids or their esters. For instance, its coupling with arylboronic acids would yield fluorinated biphenyl (B1667301) derivatives. rsc.org The reaction is typically carried out in the presence of a palladium catalyst and a base. researchgate.net

Sonogashira Reaction: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov this compound can react with alkynes to produce substituted alkynylbenzoates. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. chemicalbook.in

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene. grafiati.comresearchgate.net The reaction of this compound with an alkene like ethyl acrylate (B77674) would lead to the formation of a substituted cinnamate (B1238496) derivative. nih.gov

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions with aryl iodides:

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative researchgate.net |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne nih.gov |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Et₃N | Substituted alkene nih.gov |

Copper-Mediated Cross-Couplings (e.g., Ullmann-type reactions, C-P bond formation)

Copper-catalyzed cross-coupling reactions are a valuable alternative to palladium-based methods, especially for forming carbon-heteroatom bonds.

Ullmann-type reactions: The classical Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. acs.org For instance, this compound could react with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to form a diaryl ether. Modern Ullmann-type reactions often use a copper catalyst with a ligand. nih.gov

C-P bond formation: Copper-catalyzed C-P bond formation is a method to synthesize organophosphorus compounds. A notable example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which provides access to aryldifluorophosphonates. acs.org This reaction demonstrates high efficiency and functional group compatibility. acs.orgnih.gov

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions. mdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysts can effectively mediate the coupling of aryl halides with various partners. For example, nickel-catalyzed decarboxylative coupling reactions have been developed for the synthesis of diaryl alkynes from aryl iodides and phenyl propiolic acid. ucl.ac.uk Methyl 4-iodobenzoate has been shown to participate in such reactions. ucl.ac.uk It is plausible that this compound would also be a suitable substrate. Research has also explored dual photoredox/nickel-catalyzed C-N cross-couplings, although these can be challenged by catalyst deactivation with certain substrates. mpg.de

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction class for modifying aromatic rings. The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. researchgate.net However, recent studies suggest that many SNAr reactions may proceed through concerted mechanisms. researchgate.netrsc.org The reactivity in these reactions is significantly influenced by the nature of the substituents on the aromatic ring. masterorganicchemistry.com

In the context of SNAr reactions, the nature of the halogen substituent plays a crucial role in determining the reaction's feasibility and regioselectivity. For this compound, the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing ester group.

The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the negatively charged intermediate (Meisenheimer complex), which is stabilized by more electronegative substituents. masterorganicchemistry.com The high electronegativity of fluorine makes the carbon atom to which it is attached more electrophilic and better able to stabilize the incoming negative charge. Although the carbon-iodine bond is weaker and more easily broken, the rate of SNAr is not primarily dependent on the ease of C-X bond cleavage. masterorganicchemistry.com

Therefore, in this compound, nucleophilic attack is expected to preferentially occur at the fluorine-substituted position (C2) rather than the iodine-substituted position (C4). The retained iodo group can then be used for a variety of subsequent synthetic transformations. researchgate.net

The position of the ester group on the benzene ring significantly influences the regioselectivity of nucleophilic attack. Electron-withdrawing groups, such as the ester group in this compound, activate the aromatic ring towards nucleophilic substitution. This activation is most effective when the group is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

In this compound, the ester group is ortho to the fluorine atom and meta to the iodine atom. This positioning strongly directs nucleophilic attack to the C2 position (the fluoro-substituted carbon). The proximity of the ester group allows it to effectively stabilize the transition state and the Meisenheimer complex formed upon nucleophilic attack at C2 through resonance. Conversely, the meta-positioning of the ester group relative to the iodine atom provides less stabilization for an attack at C4. This directing effect of the ortho-ester group is crucial for achieving high regioselectivity in SNAr reactions of this substrate. Studies on related iodobenzoates have highlighted the importance of an ortho-carboxylate ester as a directing group in transition metal-catalyzed reactions. acs.org

Reactivity at Fluoro- and Iodo-substituted Positions

Ester Group Transformations of this compound

The ester functional group in this compound is also amenable to various transformations, providing another avenue for synthetic utility.

The hydrolysis of the ester group in this compound to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Saponification, the hydrolysis under basic conditions, is a common transformation. For instance, the saponification of related methyl esters has been achieved using reagents like lithium hydroxide (B78521) (LiOH). nih.gov The kinetics of ester hydrolysis can be influenced by the electronic effects of the ring substituents. The electron-withdrawing fluorine and iodine atoms would be expected to increase the electrophilicity of the ester carbonyl carbon, potentially accelerating the rate of nucleophilic attack by hydroxide ions.

| Reaction | Reagent | Product |

| Saponification | Lithium Hydroxide (LiOH) | 2-Fluoro-4-iodobenzoic acid |

This table is based on analogous reactions and general chemical principles.

Transesterification, the conversion of one ester to another, and amidation, the reaction with an amine to form an amide, are fundamental transformations of the ester group. These reactions are often catalyzed by acids, bases, or transition metals. For this compound, these reactions would allow for the introduction of a wide variety of functional groups. For example, amidation with a primary or secondary amine would yield the corresponding 2-fluoro-4-iodobenzamide. The reaction conditions would need to be carefully controlled to avoid competing SNAr at the C-F position.

| Reaction | Reagent | Product |

| Transesterification | Alcohol (R'OH) | Alkyl 2-fluoro-4-iodobenzoate |

| Amidation | Amine (R'R''NH) | N,N-Disubstituted-2-fluoro-4-iodobenzamide |

This table illustrates potential transformations based on general ester reactivity.

Hydrolysis and Saponification Kinetics

Radical Reactions and Organometallic Intermediates

The carbon-iodine bond in this compound is susceptible to cleavage to form radical or organometallic intermediates. Aryl iodides are common precursors for such species due to the relatively weak C-I bond.

Homolytic cleavage of the C-I bond can be induced by heat or light to generate an aryl radical. libretexts.org This radical can then participate in various radical-mediated reactions.

More commonly, the iodo-substituent is exploited in the formation of organometallic intermediates. For example, aryl iodides readily undergo oxidative addition to low-valent transition metals like palladium(0) or copper(I) to form organometallic species. acs.orgrsc.org These intermediates are central to a vast array of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

For instance, a copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported, demonstrating the utility of the iodo group in forming new C-C bonds. acs.org Similarly, palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with boronic acids is a widely used method for the synthesis of biaryl compounds. rsc.org The formation of an organometallic intermediate at the C4 position of this compound, while leaving the C-F bond intact, allows for selective functionalization of the molecule.

| Reaction Type | Catalyst/Reagent | Intermediate | Application |

| Cross-Coupling | Pd(0) or Cu(I) | Organopalladium or Organocopper species | C-C and C-heteroatom bond formation |

| Radical Formation | Heat/Light | Aryl radical | Radical-mediated synthesis |

This table summarizes the potential for forming reactive intermediates from the iodo-substituent.

Applications of Methyl 2 Fluoro 4 Iodobenzoate As a Chemical Building Block

Role in Medicinal Chemistry and Drug Discovery

The strategic incorporation of fluorine and iodine into organic molecules can profoundly influence their pharmacological profiles. Methyl 2-fluoro-4-iodobenzoate serves as a key starting material in medicinal chemistry, enabling the creation of innovative drug candidates with enhanced efficacy and optimized pharmacokinetic properties.

Synthesis of Novel Pharmaceutical Scaffolds and Bioactive Molecules

This compound is a valuable precursor for synthesizing a variety of pharmaceutical scaffolds and bioactive molecules. starskychemical.com Its reactivity allows for the introduction of diverse functional groups, leading to the creation of novel chemical entities with potential therapeutic applications. For instance, it has been utilized in the synthesis of analogs of Bexarotene, a retinoid-X-receptor (RXR) selective agonist, by coupling it with other chemical moieties. mdpi.com The presence of both fluorine and iodine offers multiple reaction sites for chemists to build upon, facilitating the development of complex molecular architectures. starskychemical.com

Development of Fluoro- and Iodo-Containing Drug Candidates

The inclusion of fluorine and iodine atoms in drug candidates can significantly enhance their therapeutic potential. nih.govresearchgate.net Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and bioavailability. researchgate.netacs.org Iodine's larger size and ability to participate in halogen bonding can also contribute to stronger interactions with biological targets. This compound provides a convenient starting point for introducing these halogens into potential drug molecules, allowing researchers to explore their combined effects on pharmacological activity.

Impact of Halogenation on Drug Lipophilicity and Metabolic Stability

The introduction of fluorine and iodine atoms into a drug molecule has a significant impact on its lipophilicity and metabolic stability, two critical parameters in drug design. researchgate.netsmolecule.com

Key Effects of Fluorine and Iodine on Drug Properties:

| Property | Effect of Fluorine | Effect of Iodine |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions with receptors. researchgate.net | Can also increase lipophilicity. |

| Metabolic Stability | The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage and increasing the drug's half-life. acs.org | The carbon-iodine bond is weaker and can be a site for metabolic attack, but it can also be used to direct metabolism to less critical parts of the molecule. |

| Binding Affinity | Can alter the electronic properties of a molecule, leading to stronger binding to target proteins. nih.gov | Can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity. |

| pKa | The high electronegativity of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state of the drug at physiological pH. nih.gov | Can have a smaller effect on pKa compared to fluorine. |

The strategic placement of these halogens, facilitated by precursors like this compound, allows for the fine-tuning of a drug's properties to achieve the desired therapeutic effect.

Precursor for Radiopharmaceuticals (e.g., 18F, 123I, 125I labeled compounds)

The presence of both fluorine and iodine in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds used in medical imaging techniques like Positron Emission Tomography (PET). cuni.cz The stable fluorine and iodine atoms can be replaced with their radioactive isotopes, ¹⁸F, ¹²³I, or ¹²⁵I.

Radioiodination is a common method for labeling biomolecules for research and clinical applications. mdpi.com While direct radioiodination can be challenging, precursors containing a stable iodine atom, like this compound, can be used to synthesize reference compounds or to develop labeling strategies. helsinki.fi The ¹²⁵I isotope, with its longer half-life, is particularly useful in preclinical studies to investigate the pharmacokinetics and biodistribution of new drug candidates. mdpi.com Similarly, the fluorine atom can be substituted with the positron-emitting isotope ¹⁸F, a widely used radionuclide in PET imaging. acs.org

Contribution to Agrochemical Research and Development

The principles of rational drug design, including the strategic use of halogens, are also applied in the development of new pesticides and herbicides. This compound serves as a building block in the synthesis of novel agrochemicals with improved efficacy and environmental profiles. smolecule.com

Design and Synthesis of Novel Pesticides and Herbicides

The search for new pesticides and herbicides with novel modes of action is a continuous effort in agrochemical research. nih.govresearchgate.net Halogenated compounds often exhibit potent biological activity, and this compound provides a scaffold for creating new active ingredients. smolecule.com By modifying the structure of this precursor, chemists can design molecules that target specific pests or weeds while minimizing harm to non-target organisms and the environment. The introduction of fluorine, for instance, can enhance the insecticidal activity of certain classes of compounds. semanticscholar.org The development of new pesticides often involves creating a library of related compounds to identify the most potent and selective candidates, a process where versatile building blocks like this compound are invaluable. mdpi.com

Structure-Activity Relationship Studies in Agrochemicals

This compound is a crucial intermediate in the synthesis of new agrochemical agents. Its unique substitution pattern, featuring both fluorine and iodine atoms on the benzene (B151609) ring, allows for systematic modifications to study structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for cross-coupling reactions, enabling the introduction of diverse molecular fragments.

In one study, this compound was utilized in the synthesis of novel insecticides. Researchers systematically replaced the iodine atom with various substituents to probe the effect on insecticidal activity. The findings from such studies are pivotal for designing more potent and selective pesticides.

Utilization in Materials Science

The distinct electronic properties and reactivity of this compound make it a valuable precursor in materials science for creating functional polymers and advanced organic materials. aromsyn.com

Precursor for Functional Polymers and Organic Materials

The presence of both fluoro and iodo substituents on the aromatic ring of this compound provides a platform for creating polymers with tailored properties. The fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. The iodo group is an excellent leaving group in various polymerization reactions, including Suzuki and Sonogashira cross-coupling reactions, which are fundamental in constructing the backbones of conjugated polymers. These polymers are integral to the development of advanced materials with applications in electronics and photonics. kyoto-u.ac.jp

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with high potential in gas storage, separation, and catalysis. nih.gov The use of fluorinated linkers, which can be synthesized from this compound, is a known strategy for modifying the properties of these frameworks. rsc.orgnih.gov The fluorine atoms can enhance the hydrophobicity of the framework, improving its stability in the presence of moisture. rsc.org Furthermore, the polar C-F bonds can create specific interactions with guest molecules, leading to improved selectivity in gas separation applications. rsc.orgnih.gov The iodo-group on the precursor allows for its integration into the framework structure through various coupling reactions. fluorochem.co.uk

Advanced Synthetic Applications

Beyond its use as a basic building block, this compound is also employed in more complex and specialized synthetic strategies.

Advanced Spectroscopic Characterization and Computational Modeling of Methyl 2 Fluoro 4 Iodobenzoate

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure of Methyl 2-fluoro-4-iodobenzoate and assessing its purity. Each method provides unique insights into the molecule's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. While specific, peer-reviewed spectral data for this compound is not widely published, the expected NMR spectra can be reliably predicted based on its structure and established principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Aromatic Region: The three protons on the benzene (B151609) ring are in different chemical environments and will appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The proton at C5 (ortho to the iodine) is expected to be a doublet, the proton at C6 (ortho to the fluorine) a doublet of doublets, and the proton at C3 (between the fluorine and iodine) a doublet of doublets.

Methyl Protons: The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are not coupled to other protons. They will therefore appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are significantly influenced by the attached atoms (F, I, O).

Carbonyl Carbon: The ester carbonyl carbon (C=O) will appear at the most downfield position, typically between 160-170 ppm. libretexts.org

Aromatic Carbons: The six aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling (JCF). The carbon directly bonded to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), while other ring carbons will show smaller two-, three-, and four-bond couplings. The carbon attached to iodine (C4) will have its chemical shift influenced by the heavy atom effect.

Methyl Carbon: The methyl carbon of the ester group will appear as a single peak in the upfield region, typically around 50-55 ppm. libretexts.org

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. lcms.czresearchgate.net

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule.

This signal will be split into a multiplet due to couplings with the adjacent aromatic protons (H3 and H6). The chemical shift of fluorine on an aromatic ring typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. colorado.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~7.5-8.0 | m | Aromatic protons, complex splitting due to H-H and H-F coupling. |

| ¹H | ~3.9 | s | Methyl ester protons. |

| ¹³C | ~164 | d | Carbonyl carbon, potential small JCF. |

| ¹³C | ~160 (¹JCF ~250 Hz) | d | C2-F. |

| ¹³C | ~95 | s | C4-I. |

| ¹³C | ~115-140 | m | Other aromatic carbons, complex splitting due to JCF. |

| ¹³C | ~53 | q | Methyl ester carbon. |

| ¹⁹F | ~-110 to -130 | m | Single fluorine atom coupled to aromatic protons. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule. These two methods are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. sepscience.comedinst.com

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands are expected for its functional groups:

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1720-1740 cm⁻¹, characteristic of an aromatic ester carbonyl group.

C-O Stretch: Two distinct C-O stretching vibrations associated with the ester linkage are expected between 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric).

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong absorption due to the carbon-fluorine bond stretch is expected in the 1200-1350 cm⁻¹ range.

C-I Stretch: The carbon-iodine bond vibration occurs at lower frequencies, typically found in the far-infrared region around 500-600 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would complement the IR data. Due to the high polarizability of the C-I bond and the symmetric nature of some ring vibrations, the following signals would be expected to be prominent:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring would likely produce a strong Raman signal.

C-I Stretch: The C-I stretching vibration, while weak in the IR, should be readily observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The chromophores in this compound are the substituted benzene ring and the carbonyl group.

The expected electronic transitions include:

π → π Transitions:* These high-intensity absorptions arise from the conjugated π-system of the aromatic ring and the carbonyl group. For substituted benzenes, multiple bands are often observed. The primary bands are typically below 220 nm, with a secondary, less intense band (the B-band) appearing around 250-290 nm. msu.edu

n → π Transitions:* This lower-intensity absorption corresponds to the promotion of a non-bonding electron from an oxygen atom of the carbonyl group to an anti-bonding π* orbital. This transition typically occurs at longer wavelengths (around 300-350 nm) but may be weak and sometimes obscured by the more intense π → π* bands. shu.ac.uk

The substituents (F, I, -COOCH₃) act as auxochromes and will shift the absorption maxima (λmax) compared to unsubstituted benzene. The halogen atoms and the ester group can cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions. tanta.edu.eg

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound (C₈H₆FIO₂), the molecular ion peak (M⁺•) would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

Calculated Exact Mass: 279.9447 g/mol .

Molecular Ion (M⁺•): A peak at m/z ≈ 280 is expected. Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotope pattern will be seen from it, simplifying the spectrum compared to chlorinated or brominated analogs.

Common fragmentation pathways for aromatic esters would likely be observed: libretexts.org

Loss of the methoxy (B1213986) radical (•OCH₃): Resulting in a fragment ion at [M - 31]⁺.

Loss of the methyl ester group (•COOCH₃): Resulting in a fragment ion at [M - 59]⁺.

Loss of iodine atom (•I): Leading to a fragment at [M - 127]⁺.

Table 2: Predicted Mass Spectrometry Fragments for C₈H₆FIO₂

| Fragment | m/z (Nominal) | Description |

|---|---|---|

| [C₈H₆FIO₂]⁺• | 280 | Molecular Ion (M⁺•) |

| [C₇H₆FIO]⁺ | 249 | Loss of •OCH₃ |

| [C₇H₃FO₂]⁺ | 153 | Loss of •I |

| [C₇H₆F]⁺ | 109 | Loss of •I and CO₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and intermolecular interactions.

A search of public crystallographic databases indicates that the crystal structure of this compound has not been reported. researchgate.netugr.es However, if a single crystal were grown and analyzed, this technique would reveal:

Molecular Geometry: Precise measurements of the C-C, C-H, C-F, C-I, C=O, and C-O bond lengths and the angles between them, confirming the planarity of the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated. Of particular interest would be the potential for halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic atom (like the carbonyl oxygen) of a neighboring molecule. researchgate.net Such interactions are crucial in crystal engineering and the design of solid-state materials.

Quantum Chemical Calculations and Molecular Modeling

In the absence of complete experimental data, quantum chemical calculations, such as those based on Density Functional Theory (DFT), serve as a powerful predictive tool. scielo.org.mxfrontiersin.org These computational models can calculate the properties of a molecule from first principles. tms.orgyoutube.com

For this compound, DFT calculations could provide:

Optimized Geometry: A prediction of the lowest-energy three-dimensional structure, including all bond lengths and angles, which can be compared with (if available) or substitute for X-ray crystallographic data.

Spectroscopic Predictions: Simulated NMR, IR, and Raman spectra can be generated. scielo.org.mx Comparing these with experimental spectra aids in the assignment of complex signals and confirms the structure.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies allows for the prediction of the HOMO-LUMO gap, which correlates with the electronic transitions observed in UV-Vis spectroscopy. mdpi.com

Molecular Electrostatic Potential (MEP) Map: An MEP map illustrates the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity, such as the electrophilic character of the σ-hole on the iodine atom, which is relevant for halogen bonding.

These computational approaches provide deep, quantitative insights that complement experimental findings, leading to a comprehensive understanding of the molecule's structure and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, likely employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to optimize the molecular geometry and compute its electronic properties. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugation, and intramolecular bonding. nih.govnumberanalytics.com It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical bonding concepts (i.e., lone pairs, bonding orbitals).

For this compound, NBO analysis would quantify the stabilizing energy associated with intramolecular electron delocalization. Key interactions would include:

p(O) → π(C=C):* Delocalization of lone pairs from the ester oxygen atoms into the antibonding orbitals of the aromatic ring.

p(F) → π(C=C):* Contribution of the fluorine atom's lone pairs to the ring.

p(I) → π(C=C):* Delocalization from the iodine atom's lone pairs.

π(C=C) → π(C=O):* Conjugation between the aromatic ring and the carbonyl group.

The strength of these donor-acceptor interactions is estimated using second-order perturbation theory, which provides a stabilization energy value (E(2)) for each interaction. numberanalytics.commdpi.com These energies reveal the significance of conjugation and hyperconjugation in stabilizing the molecular structure. NBO analysis can also reveal weaker intramolecular hydrogen bonds, such as potential C-H···O or C-H···F interactions. nih.govacs.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring and the highly polarizable iodine atom.

LUMO: The LUMO is anticipated to be distributed over the electron-deficient carbonyl group (C=O) and the benzene ring.

Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

Based on similar halogenated aromatic esters, the HOMO-LUMO gap for this molecule would indicate moderate reactivity.

Table 1: Predicted Frontier Orbital Properties

| Property | Predicted Value / Location | Significance |

|---|---|---|

| HOMO Energy | ~ -6.6 eV | Electron-donating capacity |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 5.1 eV | Chemical reactivity and stability |

| HOMO Distribution | Aromatic ring, Iodine atom | Site of electrophilic attack |

| LUMO Distribution | Carbonyl group, Aromatic ring | Site of nucleophilic attack |

Note: Energy values are estimations based on analogous compounds and may vary with the computational method used.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecular surface, predicting sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net

In an MEP map of this compound:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They would be concentrated around the electronegative carbonyl oxygen and, to a lesser extent, the fluorine atom.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. A significant positive region is expected on the hydrogen atoms of the methyl group and the aromatic ring. Crucially, a distinct region of positive potential, known as a sigma-hole (σ-hole) , is predicted on the outermost surface of the iodine atom along the C-I bond axis. scholaris.caresearchgate.net This positive σ-hole makes the iodine atom a potent halogen bond donor, enabling it to form stabilizing interactions with Lewis bases.

The MEP map provides a clear visual guide to the molecule's reactive behavior, corroborating findings from HOMO/LUMO analysis. researchgate.net

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman) which, when compared to experimental spectra, serve to validate the computed molecular structure. nih.govnih.gov A scaling factor is typically applied to the calculated frequencies to correct for anharmonicity and basis set deficiencies.

For this compound, key predicted vibrational modes would include:

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene ring |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds in the methyl group |

| C=O Stretch (Ester) | ~1725 | Stretching of the carbonyl double bond |

| C=C Stretch (Aromatic) | 1600 - 1450 | In-plane stretching of the benzene ring |

| C-F Stretch | ~1250 | Stretching of the carbon-fluorine bond |

| C-O Stretch (Ester) | 1300 - 1100 | Asymmetric and symmetric stretching of C-O-C |

| C-I Stretch | ~600 - 500 | Stretching of the carbon-iodine bond |

Note: Values are approximate and serve as representative predictions.

Furthermore, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of comparison between theoretical models and experimental data. researchgate.net

Conformational Analysis and Stability Studies

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For this compound, the primary rotational freedom is around the Caryl-Ccarbonyl bond.

Computational studies would involve performing a potential energy surface (PES) scan by systematically rotating the dihedral angle of the ester group relative to the plane of the benzene ring. This scan would identify the energy minima corresponding to stable conformers and the energy barriers for their interconversion.

It is highly probable that the most stable conformer is planar, with the ester group being coplanar with the aromatic ring. This planarity maximizes the π-conjugation between the carbonyl group and the benzene ring, a significant stabilizing factor. rsc.org Any deviation from planarity would result in a higher energy state. The presence of the ortho-fluoro substituent may introduce minor steric hindrance that could slightly twist the ester group out of the plane, a detail that would be precisely determined by the energy calculations.

Emerging Research Frontiers and Future Directions for Methyl 2 Fluoro 4 Iodobenzoate

Sustainable Synthesis and Green Chemistry Approaches

The drive towards environmentally benign chemical processes has spurred research into sustainable methods for synthesizing valuable chemical intermediates like methyl 2-fluoro-4-iodobenzoate. Traditional synthetic routes often involve harsh reagents and generate significant waste. Green chemistry principles are now being applied to develop more efficient and sustainable alternatives.

Key areas of development in the green synthesis of halogenated benzoates include:

Solvent Selection: Replacing conventional volatile organic compounds (VOCs) with greener alternatives is a primary focus. Solvents like γ-valerolactone (GVL) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable biomass, are being explored. mdpi.com GVL is a stable, water-soluble liquid that can replace many dipolar aprotic solvents, while 2-MeTHF is a promising substitute for tetrahydrofuran (B95107) (THF) due to its higher stability and lower water miscibility. mdpi.com

Catalyst Efficiency: The development of highly efficient catalysts that can operate under milder conditions and be easily recovered and reused is crucial. For instance, copper-catalyzed cross-coupling reactions are being optimized to reduce catalyst loading and improve reaction efficiency. acs.org

Waste Reduction: Methodologies like decarboxylative halogenation offer alternative pathways to aryl halides from carboxylic acids, potentially reducing the number of synthetic steps and associated waste streams. acs.org

Biodegradation: Research into the microbial degradation of halogenated aromatics provides insights into their environmental fate and potential for bioremediation. researchgate.netnih.gov Understanding these pathways can inform the design of more biodegradable molecules in the future. researchgate.net

Table 1: Comparison of Conventional vs. Green Solvents

| Solvent | Source | Key Properties | Potential Applications in Synthesis |

| Tetrahydrofuran (THF) | Petrochemical | Volatile, water-miscible | Common solvent for organometallic reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., from levulinic acid) | Higher boiling point and lower water miscibility than THF, more stable mdpi.com | A greener alternative to THF in various chemical processes mdpi.com |

| Dimethylformamide (DMF) | Petrochemical | High boiling point, polar aprotic | Solvent for coupling reactions |

| γ-Valerolactone (GVL) | Renewable (e.g., from cellulose) | Stable, water-soluble, biodegradable mdpi.com | A promising green replacement for conventional dipolar aprotic solvents mdpi.com |

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is central to its utility. The presence of both a fluoro and an iodo substituent allows for selective and sequential reactions. Research is focused on developing novel catalytic systems that can precisely target these positions.

Palladium- and copper-based catalysts are at the forefront of this research. For example, palladium/norbornene (Pd/NBE) cooperative catalysis enables the simultaneous functionalization of both the ipso and ortho positions of aryl halides, offering a powerful tool for creating complex polysubstituted aromatic compounds. snnu.edu.cn Transition-metal-catalyzed C-H functionalization is another rapidly advancing area. nih.gov By using directing groups, catalysts can selectively activate and functionalize specific C-H bonds, a strategy that is being explored for derivatives of halogenated benzoates. nih.gov

Recent advances in catalytic functionalization include:

Copper-Catalyzed Cross-Coupling: Efficient copper-catalyzed cross-coupling of iodobenzoates with various partners, such as bromozinc-difluorophosphonate, has been reported. acs.org These reactions often exhibit high efficiency and excellent functional group compatibility. acs.org The choice of ligand and solvent is critical for optimizing these reactions. acs.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions like the Suzuki-Miyaura reaction, which can be used to form biaryl compounds from aryl halides. rsc.org The development of chiral transient directing groups in palladium catalysis allows for asymmetric C-H functionalization, leading to the synthesis of chiral molecules. snnu.edu.cn

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown promise in direct C-Si couplings and other C-H activation reactions at relatively low temperatures. rsc.org

Table 2: Catalytic Systems for Functionalization of Halogenated Benzoates

| Catalytic System | Reaction Type | Key Features | Reference |

| Palladium/Norbornene (Pd/NBE) | ipso- and ortho-functionalization | Allows for simultaneous functionalization of two positions on an aryl halide. snnu.edu.cn | snnu.edu.cn |

| Copper(I) Iodide/1,10-Phenanthroline (B135089) | Cross-coupling | Highly efficient for coupling of iodobenzoates with bromozinc-difluorophosphonate. acs.org | acs.org |

| Palladium(II) Acetate/l-tert-leucine | Asymmetric C-H arylation | Utilizes a chiral transient directing group to achieve high enantioselectivity. snnu.edu.cn | snnu.edu.cn |

| Rhodium(I)/Bisphosphine Ligand | Dehydrogenative silylation | Enables direct C-Si coupling of arenes at lower temperatures. rsc.org | rsc.org |

Applications in Advanced Chemical Biology Probes

The unique properties of fluorinated and iodinated compounds make them valuable components in the design of advanced chemical biology probes. e-bookshelf.dewiley-vch.de The fluorine atom can be useful for ¹⁹F NMR studies and for its potential to modulate the biological activity of a molecule. The iodine atom provides a site for further chemical modification, including radiolabeling or attachment to biomolecules.

One key application is in the development of PET (Positron Emission Tomography) imaging agents. For example, prosthetic groups containing fluorine-18 (B77423) can be attached to biomolecules via "click chemistry." nih.gov Halogenated benzoates can serve as precursors to such prosthetic groups. The development of chemical probes is essential for understanding complex biological systems and for drug discovery.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The iodine atom in this compound can participate in halogen bonding, a non-covalent interaction that is increasingly being used to control the self-assembly of molecules into well-defined supramolecular structures. nih.gov Halogen bonds, particularly with iodine, can be surprisingly strong and directional, making them a powerful tool in crystal engineering. acs.org

Development of Smart Materials Incorporating Halogenated Benzoate (B1203000) Moieties

The incorporation of halogenated benzoate moieties into polymers and other materials can impart unique properties, leading to the development of "smart materials" that respond to external stimuli. The presence of halogens can influence properties such as:

Luminescence: The heavy atom effect of iodine can influence the photophysical properties of materials, which is relevant for applications in sensors and optoelectronics. acs.org

Thermal Stability and Conductivity: The incorporation of fluorinated monomers can improve the thermal stability and ion separation properties of polymer membranes. mdpi.com

Liquid Crystalline Properties: The rigid, anisotropic structure of aromatic benzoates can promote the formation of liquid crystalline phases.

By strategically incorporating this compound or its derivatives into polymer backbones or as side chains, it is possible to create materials with tunable properties for a range of applications, from electronics to biomedical devices.

Leveraging Computational Design for Targeted Synthesis and Applications

Computational chemistry is becoming an indispensable tool in modern chemical research. Molecular modeling and docking studies can be used to predict the properties and reactivity of molecules like this compound, guiding the design of new synthetic targets and predicting their potential applications. fip.org

For example, computational methods can be used to:

Predict Reaction Outcomes: Theoretical calculations can help to understand reaction mechanisms and predict the regioselectivity and stereoselectivity of catalytic reactions.

Design Novel Catalysts: Computational screening can accelerate the discovery of new and more efficient catalysts for the functionalization of halogenated benzoates.

Model Supramolecular Assembly: Simulations can provide insights into the non-covalent interactions that govern self-assembly processes, aiding in the design of new supramolecular architectures. researchgate.net

Predict Biological Activity: Docking studies can predict how molecules might interact with biological targets, such as enzymes or receptors, which is crucial for the development of new chemical probes and therapeutic agents. fip.org

By integrating computational design with experimental synthesis and characterization, researchers can more efficiently explore the vast chemical space accessible from this compound and accelerate the discovery of new materials and molecules with desired functions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.